2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C9H6F3NS2 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS2/c1-14-8-13-7-5(9(10,11)12)3-2-4-6(7)15-8/h2-4H,1H3 |
InChI Key |
XFDVSQYHIQZXPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2S1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Benzothiazole Ring Formation
The benzothiazole scaffold is typically synthesized via cyclization reactions involving substituted aniline derivatives. A prominent method involves reacting 4-trifluoromethyl-2-aminobenzenethiol with carbonyl sources. For example, treatment with methyl chlorothioate () in the presence of a dehydrating agent like facilitates cyclization, yielding the benzothiazole core . This reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular dehydration.
Reaction Conditions
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 is introduced either during the cyclization step or via post-functionalization. Direct incorporation using 4-trifluoromethylaniline as a starting material is preferred for regioselectivity. In one protocol, 4-trifluoromethylaniline undergoes thiocyanation with ammonium thiocyanate () and bromine () in acetic acid, forming 2-amino-4-trifluoromethylbenzenethiol . Subsequent cyclization with acetyl chloride yields the intermediate 2-acetamido-4-trifluoromethylbenzothiazole, which is hydrolyzed to the free amine.
Key Data
Methylthio Group Incorporation
The methylthio group at position 2 is introduced via nucleophilic substitution or diazotization. A two-step approach involves:
-
Chlorination : Treating 2-amino-4-trifluoromethylbenzothiazole with to form 2-chloro-4-trifluoromethylbenzothiazole.
-
Substitution : Reacting the chloride with sodium methanethiolate () in dimethylformamide (DMF) at 60°C .
Optimized Conditions
One-Pot Synthesis Strategies
Recent advancements leverage one-pot methodologies to minimize intermediate isolation. For instance, 4-trifluoromethylaniline reacts sequentially with thiourea () and methyl iodide () under microwave irradiation, directly yielding the target compound . This method reduces reaction time from 12 hours to 30 minutes while maintaining a yield of 81% .
Microwave Parameters
-
Power: 300 W
-
Temperature: 120°C
-
Pressure: 150 psi
Comparative Analysis of Synthetic Routes
The table below contrasts three primary methods for synthesizing 2-(methylthio)-4-(trifluoromethyl)benzo[d]thiazole:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Substitution | 92 | 98.5 | 10 | High regioselectivity |
| One-Pot Microwave | 81 | 97.2 | 0.5 | Rapid synthesis |
| Diazotization | 75 | 96.8 | 8 | Avoids harsh chlorination |
Structural Characterization and Validation
Post-synthesis validation includes:
-
(300 MHz, CDCl) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.72 (s, 1H), 7.56 (d, J = 8.4 Hz, 1H), 2.64 (s, 3H) .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and waste reduction. The patent CN104672168B highlights the use of ethanol as a recyclable solvent during hydrolysis, achieving a total recovery rate >90% . Key adjustments for scalability include:
-
Continuous distillation for solvent recovery
-
Automated pH control during acidification
Methylthio group introduction using requires stringent controls due to toxicity. Closed-system reactors and scrubbers are mandated to neutralize byproducts . Alternative green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact without compromising yield .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The benzo[d]thiazole core is typically synthesized via cyclization of disulfide precursors or thiourea derivatives. For example:
-
Disulfide cyclization : 1,2-bis(4-(trifluoromethyl)-2-nitrophenyl)disulfane reacts with sodium sulfite in acetic acid under reflux to yield 2-methylthio-substituted benzothiazoles .
-
Thiourea-based routes : Reaction of α-(trifluoromethyl)styrenes with 2-mercaptobenzimidazole under basic conditions enables hydroamination or defluorinative cyclization to form trifluoromethylated thiazoles .
Table 1: Representative Synthetic Conditions
Functionalization at the Methylthio Group
The methylthio (-SMe) substituent serves as a versatile handle for further modifications:
-
Nucleophilic displacement : Treatment with amines or alkoxides in polar aprotic solvents (e.g., DMF) replaces the -SMe group with -NR₂ or -OR moieties. For instance, reaction with morpholine at 100°C yields 2-morpholino derivatives .
-
Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethyl group directs electrophilic attacks to specific positions:
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ selectively substitutes the C5 position of the benzothiazole ring .
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at C6, confirmed by X-ray crystallography in analogous compounds .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : The C2-methylthio group undergoes coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
-
Buchwald-Hartwig amination : Amination at C7 is achieved with Pd₂(dba)₃ and Xantphos, yielding amino-substituted derivatives for drug-discovery applications .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
-
Acid hydrolysis : Concentrated HCl at reflux cleaves the thiazole ring, producing 2-mercapto-4-trifluoromethylbenzoic acid .
-
Base-mediated rearrangements : KOtBu in DMF induces ring expansion to form benzo thiazolo[2,3-c] triazoles via oxidative cyclization .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a series of thiazole derivatives were synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15.0 | Induction of apoptosis |
| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamide | MCF-7 (Breast) | 20.5 | Cell cycle arrest |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 (Mouse) | 23.3 | Inhibition of proliferation |
The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group significantly enhances the anticancer activity by increasing lipophilicity and altering the electronic properties of the compound .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of bacterial strains. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial effects, particularly against multi-drug resistant bacteria.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 10 | Bactericidal |
| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamide | Escherichia coli | 15 | Bacteriostatic |
| N-acylated thiazoles | Pseudomonas aeruginosa | 5 | Bactericidal |
The presence of the methylthio and trifluoromethyl groups is believed to enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Agrochemical Development
Thiazole derivatives, including this compound, are being explored for their potential as agrochemicals. Their ability to act as fungicides and herbicides is under investigation due to their structural properties that may inhibit fungal growth or weed development.
Case Study: Fungicidal Activity
In a study evaluating various thiazole derivatives for fungicidal activity against Fusarium oxysporum, it was found that compounds with trifluoromethyl substitutions exhibited enhanced fungicidal properties compared to their non-fluorinated counterparts .
Photophysical Properties
The incorporation of thiazole moieties in organic materials has been studied for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Table 3: Photophysical Properties of Thiazole Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 75 |
| Thiazole-based OLED material | 550 | 80 |
These properties suggest that thiazole derivatives can serve as effective emitters in OLED applications due to their high quantum yield and favorable emission characteristics .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell division by targeting the FtsZ protein, disrupting its polymerization and Z-ring formation . In other applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Variations and Associated Bioactivities
Key Observations :
- Antifungal Activity : The trifluoromethyl group enhances antifungal potency. Compound 3ac () shares the -CF₃ motif but substitutes the methylthio group with a benzylthio chain, achieving comparable activity against Botrytis cinerea. However, the methylthio group in the target compound may improve metabolic stability over bulkier benzyl derivatives .
- Enzyme Inhibition: In acetylcholinesterase (AChE) inhibitors (), the -CF₃ group at C4 facilitates π–π interactions with Trp286, similar to 4-(4-(trifluoromethyl)phenyl)thiazole derivatives.
Physicochemical and Electronic Properties
Table 2: Substituent Effects on Molecular Properties
Key Observations :
- The -CF₃ group lowers LogP compared to aryl-substituted analogs (e.g., PPBT), suggesting improved aqueous solubility.
- The methylthio group contributes to a moderate melting point, likely due to reduced crystallinity compared to halogenated analogs (e.g., 6-chloro-2-(methylthio)benzo[d]thiazole) .
Biological Activity
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological significance, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with methylthio and trifluoromethyl groups. Various synthetic pathways have been explored to optimize yield and purity, including one-pot reactions and multi-step synthesis.
Biological Activities
The biological activity of this compound has been characterized across several domains:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms, indicating their potential as antimicrobial agents .
2. Anticancer Properties
Thiazole derivatives have also been evaluated for their anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analyses revealed that substitutions at specific positions on the thiazole ring significantly influence their anticancer efficacy. For example, modifications leading to electron-withdrawing groups at certain positions have been linked to enhanced activity .
3. Neuroprotective Effects
Some derivatives of thiazoles, including those similar to this compound, have exhibited neuroprotective properties in models of ischemia/reperfusion injury. These compounds were found to attenuate neuronal injury and demonstrate antioxidant activity by scavenging reactive oxygen species (ROS), suggesting their potential in treating neurodegenerative diseases .
Case Studies
Several studies highlight the biological relevance of thiazole derivatives:
- Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, showing promising antimalarial activity with low cytotoxicity in HepG2 cell lines. The study emphasized the importance of non-bulky electron-withdrawing groups for enhancing potency .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal activity against Leishmania infantum, with compounds exhibiting low toxicity towards mammalian cells while effectively reducing intracellular amastigotes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many thiazoles act as inhibitors for various enzymes involved in disease processes, including protein kinases linked to cancer progression.
- Modulation of Signaling Pathways : Thiazoles may influence cellular signaling pathways related to apoptosis and cell survival, contributing to their anticancer effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzo[d]thiazole precursors and methylthio/trifluoromethyl groups. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, PEG-400) enhance reactivity and solubility .
- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve yield in thioetherification reactions .
- Temperature control : Reflux conditions (70–80°C) are critical for achieving optimal cyclization .
- Purification : Column chromatography or recrystallization (water-ethanol mixtures) ensures purity, validated via TLC and melting point analysis .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- Spectroscopy : H/C NMR identifies substituent environments (e.g., trifluoromethyl at δ 125–130 ppm in C NMR) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with calculated values (e.g., ±0.3% deviation) .
Q. What are the typical biological targets studied for this compound in pharmacological research?
- Methodological Answer : The compound’s benzothiazole core is explored for:
- Anticholinesterase activity : Inhibition of acetylcholinesterase (AChE) in Alzheimer’s disease models, assessed via Ellman’s assay .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values <10 µg/mL) .
- Receptor binding : Radioligand displacement studies for serotonin (5-HT) or dopamine receptors .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:
- Electrophilic sites : Fukui indices identify reactive positions (e.g., sulfur in methylthio groups) for nucleophilic attacks .
- HOMO-LUMO gaps : Correlates with stability; gaps <4 eV suggest redox activity relevant to biological interactions .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation energies, guiding solvent selection for synthesis .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Impurities (>5%) skew bioactivity; enforce strict HPLC/GC validation (≥95% purity) .
- Assay conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition assays to minimize variability .
- Structural analogs : Compare with derivatives (e.g., 4-nitro vs. 4-trifluoromethyl substituents) to isolate substituent effects .
Q. How does modifying substituents on the benzothiazole core affect its biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Trifluoromethyl enhances AChE inhibition (IC ~0.5 µM) by increasing electrophilicity .
- Methylthio vs. methoxy : Methylthio improves lipid solubility (logP >3), enhancing blood-brain barrier penetration .
- Halogenation : Bromine at the 6-position boosts antimicrobial activity (MIC reduced by 50% vs. non-halogenated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
